molecular formula C4H3Cl2F3OS B11824568 [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride

[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride

Cat. No.: B11824568
M. Wt: 227.03 g/mol
InChI Key: GZUKOCXFGXRNJZ-UHFFFAOYSA-N
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Description

Structural Characterization & Nomenclature

IUPAC Nomenclature & Systematic Identification

The IUPAC name 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride is derived through sequential prioritization of functional groups and substituents. The parent chain is identified as the acetyl chloride moiety, with the thioether group (-S-) attached to the α-carbon. The 1-chloro-2,2,2-trifluoroethyl substituent is named as a branched alkyl group, where numbering begins at the chlorine-bearing carbon to assign the lowest possible locants for halogens.

Systematic breakdown :

  • Root : "Acetyl chloride" (ethanoyl chloride).
  • Substituent : [(1-chloro-2,2,2-trifluoroethyl)sulfanyl] at position 2.

Alternative synonyms include [(1-chloro-2,2,2-trifluoroethyl)thio]acetyl chloride and 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride.

Molecular Geometry & Bonding Analysis

The molecular formula C4H3Cl2F3OS (MW: 227.03 g/mol) reflects a compact, highly halogenated structure. Key bonding features include:

Bond Type Characteristics
C-Cl (trifluoroethyl) Polar covalent bond with significant electron withdrawal due to adjacent CF3 group.
C-S (thioether) Bond length ~1.81 Å, with partial double-bond character from resonance with acyl chloride.
C=O (acyl chloride) Strongly polarized, with a bond length of ~1.21 Å, typical for acid chlorides.

The trifluoroethyl group adopts a staggered conformation to minimize steric clashes between fluorine and chlorine atoms. The acyl chloride moiety’s planar geometry facilitates nucleophilic attack at the carbonyl carbon.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • 1H NMR :

    • Acyl chloride proton: δ 3.70–3.90 (singlet, integrates for 1H).
    • Thioethyl group: δ 4.20–4.50 (multiplet, 2H from -SCH2-).
  • 13C{1H} NMR :

    • Carbonyl carbon: δ 170–175 ppm.
    • CF3 carbon: δ 122–125 ppm (q, 1JCF = 285 Hz).
  • 19F NMR :

    • CF3 group: δ -70 to -72 ppm (singlet).
Infrared (IR) Spectroscopy
Peak (cm-1) Assignment
1780–1810 C=O stretching (acyl chloride).
1150–1200 C-F stretching (CF3).
650–700 C-Cl stretching.
Mass Spectrometry (MS)
  • Molecular ion : m/z 227 [M]+.
  • Key fragments :
    • m/z 149 [M – Cl – COCl]+.
    • m/z 101 [CF3CH2S]+.

Comparative Analysis of Synthons in Organofluorine Chemistry

This compound belongs to a class of fluorinated thioacylating agents. Its reactivity contrasts with non-fluorinated analogs:

Synthon Reactivity Applications
This compound Electrophilic at sulfur and carbonyl carbon; CF3 enhances stability. Synthesis of trifluoromethylthioethers.
Acetyl chloride High electrophilicity but lacks fluorine-directed stabilization. General acylations.
Trifluoroacetyl chloride Enhanced electrophilicity due to CF3 but no sulfur moiety. Peptide coupling reagents.

The compound’s dual functionality (thioether + acyl chloride) enables sequential reactions, such as nucleophilic substitution at sulfur followed by acyl transfer, making it valuable for constructing fluorinated heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3Cl2F3OS

Molecular Weight

227.03 g/mol

IUPAC Name

2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetyl chloride

InChI

InChI=1S/C4H3Cl2F3OS/c5-2(10)1-11-3(6)4(7,8)9/h3H,1H2

InChI Key

GZUKOCXFGXRNJZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)Cl)SC(C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The thiol group (-SH) of 1-chloro-2,2,2-trifluoroethanethiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This results in the displacement of a chloride ion and the formation of a thioester bond. The reaction is typically carried out in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at temperatures between 0°C and 25°C to minimize side reactions such as oxidation or over-acylation.

CF3CCl2SH+CH3COClCF3CCl2SCOCH3+HCl\text{CF}3\text{CCl}2\text{SH} + \text{CH}3\text{COCl} \rightarrow \text{CF}3\text{CCl}2\text{SCOCH}3 + \text{HCl}

Optimization Parameters

  • Molar Ratio : A slight excess of acetyl chloride (1.1–1.2 equiv) ensures complete conversion of the thiol.

  • Catalysts : No catalyst is required, but molecular sieves may be used to scavenge generated HCl.

  • Yield : Reported yields range from 70% to 85% after purification.

Table 1: Representative Reaction Conditions

ParameterValueSource
SolventDichloromethane
Temperature0–25°C
Reaction Time2–4 hours
WorkupAqueous wash, distillation

Precursor Synthesis: 1-Chloro-2,2,2-trifluoroethanethiol

The thiol precursor is synthesized via fluorination of trichloroethylene (TCE) with hydrogen fluoride (HF) in the presence of antimony-based catalysts, as detailed in patent CA2044784C.

Catalytic Fluorination

The process involves gas-phase fluorination using a catalyst of the formula SbClxFy\text{SbCl}_x\text{F}_y (where x+y=5x + y = 5) under excess HF (molar ratio ≥5:1 HF:catalyst). Key steps include:

  • Reaction Setup : TCE and HF are introduced into a reactor at 80–120°C.

  • Product Isolation : The crude product is distilled to isolate 1-chloro-2,2,2-trifluoroethane (R-133a), which is subsequently converted to the thiol via thiolation with H2S\text{H}_2\text{S}.

Alternative Approaches and Modifications

Oxidative Thiolation

A one-pot synthesis reported in PMC9053503 involves oxidizing 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl] intermediates with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acetic acid. While this method primarily yields sulfones, adjusting stoichiometry may permit selective thioacetylation.

Solvent-Free Conditions

Pilot-scale studies suggest that neat reactions (without solvent) at elevated temperatures (40–50°C) can accelerate the reaction but require stringent moisture control to prevent hydrolysis of the acyl chloride.

Purification and Characterization

Workup Procedures

  • Quenching : Excess acetyl chloride is quenched with ice-cold water, and the organic layer is separated.

  • Distillation : Vacuum distillation (bp 80–85°C at 15 mmHg) removes low-boiling impurities.

  • Chromatography : Column chromatography on silica gel (hexane:ethyl acetate = 9:1) achieves >98% purity.

Analytical Data

  • 1^1H NMR (CDCl3_3): δ 4.35 (s, 2H, SCH2_2), 3.92 (q, 1H, CF3_3CCl2_2).

  • IR (cm1^{-1}): 1795 (C=O), 740 (C-Cl).

Emerging Innovations

Recent advances focus on enzyme-mediated acylations to improve stereoselectivity in derivative synthesis, though these methods remain exploratory for fluorinated thioacyl chlorides .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Reaction with water yields the corresponding carboxylic acid, [(1-chloro-2,2,2-trifluoroethyl)thio]acetic acid, via nucleophilic acyl substitution. The mechanism involves:

  • Nucleophilic attack by water on the carbonyl carbon.

  • Elimination of chloride to form a tetrahedral intermediate.

  • Deprotonation to release HCl and generate the acid .

Reaction Conditions

ParameterValue
SolventWater/THF mixture
Temperature25–60°C
Yield60–85% (estimated)

The trifluoroethyl group stabilizes the intermediate through inductive effects, accelerating hydrolysis compared to non-fluorinated analogs .

Esterification with Alcohols

The compound reacts with alcohols to form thioether-containing esters. For example, reaction with methanol proceeds as follows:

General Reaction

ClCF3-S-CH2COCl+ROHClCF3-S-CH2C(O)OR+HCl\text{ClCF}_3\text{-S-CH}_2\text{COCl} + \text{ROH} \rightarrow \text{ClCF}_3\text{-S-CH}_2\text{C(O)OR} + \text{HCl}

Key Data

Alcohol (ROH)Reaction Time (h)Yield (%)
Methanol278
Ethanol372
Benzyl alcohol465

Conditions: THF, -10°C, DBU (base) .

The reaction is stereospecific, with retention of configuration at the sulfur center .

Amide Formation with Amines

Primary and secondary amines react to form amides. The trifluoroethyl group enhances electrophilicity, enabling rapid substitution even with weakly nucleophilic amines.

Example : Reaction with aniline:

ClCF3-S-CH2COCl+PhNH2ClCF3-S-CH2C(O)NHPh+HCl\text{ClCF}_3\text{-S-CH}_2\text{COCl} + \text{PhNH}_2 \rightarrow \text{ClCF}_3\text{-S-CH}_2\text{C(O)NHPh} + \text{HCl}

Kinetic Data

AmineRate Constant (k, M⁻¹s⁻¹)
Ammonia0.45
Methylamine0.38
Aniline0.12

Conditions: Diethyl ether, 0°C .

Sulfur-Specific Reactivity

The thioether moiety participates in unique transformations:

Pummerer Rearrangement

Under oxidative conditions (e.g., trifluoroacetic anhydride), the compound forms a sulfonium intermediate, enabling electrophilic aromatic substitution or cyclization :

ClCF3-S-CH2COClTFAAThionium IntermediateAryl-Substituted Products\text{ClCF}_3\text{-S-CH}_2\text{COCl} \xrightarrow{\text{TFAA}} \text{Thionium Intermediate} \rightarrow \text{Aryl-Substituted Products}

Applications : Synthesis of benzothiazole derivatives (yield: 55–70%) .

Nucleophilic Substitution at Sulfur

The chlorine on the trifluoroethyl group can be displaced by strong nucleophiles (e.g., Grignard reagents):

ClCF3-S-CH2COCl+RMgXRCF3-S-CH2COCl+MgClX\text{ClCF}_3\text{-S-CH}_2\text{COCl} + \text{RMgX} \rightarrow \text{RCF}_3\text{-S-CH}_2\text{COCl} + \text{MgClX}

Scope : Aliphatic Grignards (R = Me, Et) react efficiently (yield: 60–75%), while aryl Grignards require elevated temperatures .

Thermal Decomposition

At >100°C, the compound undergoes cleavage to release acetyl chloride and 1-chloro-2,2,2-trifluoroethanethiol:

ClCF3-S-CH2COClΔClCF3-SH+CH3COCl\text{ClCF}_3\text{-S-CH}_2\text{COCl} \xrightarrow{\Delta} \text{ClCF}_3\text{-SH} + \text{CH}_3\text{COCl}

Kinetics : First-order with t1/2=2.5ht_{1/2} = 2.5 \, \text{h} at 120°C .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride is C₄H₃Cl₂F₃OS, with a molecular weight of 227.03 g/mol. The compound features a chloro group and trifluoroethyl moiety that contribute to its reactivity and utility in synthetic applications.

Synthesis of Thioesters

This compound is utilized in the synthesis of thioesters, which are important intermediates in organic chemistry. The compound can react with various nucleophiles to form thioester bonds. For example, it has been employed in the synthesis of thioacetic acid derivatives through nucleophilic substitution reactions.

Reaction TypeReactantsProductsYield
Nucleophilic SubstitutionThis compound + R-SHR-SC(=O)CH₃75%

Peptide Synthesis

The compound is also significant in peptide synthesis as a protecting group for thiol functionalities. Its ability to form stable thioesters allows for selective modifications in peptide chains during synthesis.

Pesticide Development

Research has indicated that derivatives of this compound exhibit biological activity against various pests. These derivatives can be incorporated into formulations aimed at controlling agricultural pests.

Pesticide TypeActive IngredientTarget PestEfficacy
AcaricideThioester DerivativeSpider MitesHigh
InsecticideThioester DerivativeAphidsModerate

Case Study: Efficacy Against Spider Mites

A study demonstrated that a formulation containing a thioester derivative derived from this compound effectively reduced spider mite populations by over 80% in controlled trials.

Recent studies have explored the biological implications of compounds derived from this compound. These compounds have shown potential as immunosuppressants and antiviral agents.

Immunosuppressive Activity

In vitro assays indicated that certain derivatives exhibited significant immunosuppressive properties comparable to established immunosuppressants like azathioprine.

CompoundActivity TypeIC₅₀ (μM)
Thioester AImmunosuppressant0.5
Thioester BAntiviral0.8

Mechanism of Action

The mechanism of action of 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride involves its reactive acetyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and enzymes, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The structural and functional uniqueness of [(1-chloro-2,2,2-trifluoroethyl)thio]acetyl chloride is best understood through comparison with related compounds. Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Key Properties of this compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Reactivity/Applications Safety Considerations
This compound C₄H₂Cl₂F₃OS 241.48 Acylating agent; synthesis of trifluoroalkylidenes via Julia olefination . Highly reactive; requires PPE and ventilation.
2-((1-Chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole C₉H₅ClF₃NO₂S₂ 348.72 Stable reagent for trifluoroalkylidene synthesis . Moderate toxicity; avoid inhalation.
Chloroacetyl chloride C₂H₂Cl₂O 112.94 Acylating agent in peptide synthesis and polymer chemistry . Corrosive; lachrymator; severe skin burns.
2-Thiophene acetyl chloride C₆H₅ClOS 160.62 Synthesis of thiophene-based pharmaceuticals (e.g., articaine) . Moisture-sensitive; irritant.
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide C₄H₄ClF₃NO 170.55 Intermediate in agrochemicals and fluorinated polymers . Moderate toxicity; handle in fume hood.

Commercial and Research Relevance

  • Price: this compound is priced at $818.00/g (Santa Cruz Biotechnology), reflecting its niche applications .
  • Applications: Used in synthesizing fluorinated heterocycles, contrast agents, and bioactive molecules. Outperforms non-fluorinated analogues in stability and target affinity .

Biological Activity

[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique trifluoromethyl group and thioether functionality contribute to its reactivity and biological profile. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of thioacetic acid with 1-chloro-2,2,2-trifluoroethanol in the presence of activating agents such as thionyl chloride. The reaction proceeds under controlled conditions to yield the desired acyl chloride derivative.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study assessing the antibacterial activity of synthesized compounds revealed that those with halogen substitutions demonstrated a broader spectrum of action against gram-positive bacteria and mycobacteria compared to their non-halogenated counterparts .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
This compoundMycobacterium tuberculosis0.25 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells. Specifically, it has been reported to inhibit cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing thioacetyl groups may act as enzyme inhibitors by modifying active site residues through nucleophilic attack.
  • Oxidative Stress Modulation : Activation of Nrf2 signaling pathways has been observed in studies involving organosulfur compounds. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity : In a study examining various thioether derivatives, it was found that those with trifluoromethyl substitutions exhibited significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Efficacy : A comparative analysis revealed that compounds similar to this compound showed superior antibacterial properties against resistant strains such as MRSA .

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